Olanzapine-d8 Olanzapine-d8 Olanzapine-d8 is intended for use as an internal standard for the quantification of olanzapine by GC- or LC-MS. Olanzapine is an atypical antipsychotic that binds to dopamine D1, D2, and D4 receptors (Kis = 31, 11, and 27 nM, respectively) as well as the serotonin (5-HT) receptor subtypes 5-HT2A, 5-HT2C, and 5-HT3 (Kis = 4, 11, and 57 nM, respectively). It also binds to M1 muscarinic acetylcholine, α1-adrenergic, and histamine H1 receptors (Kis = 2, 19, and 7 nM, respectively). Olanzapine (0.5 mg/kg, i.p.) decreases immobility time in the forced swim test in non-stressed and prenatally-stressed rats, indicating antidepressant-like activity. It also decreases the number of avoidances made in the conditioned avoidance response test in rats when administered at doses of 0.5 and 1 mg/kg. Formulations containing olanzapine have been used in the treatment of schizophrenia and bipolar disorder.
An isotope labelled of Olanzapine. Olanzapine is an antipsychotic medication used to treat schizophrenia.
Brand Name: Vulcanchem
CAS No.: 1093380-13-2
VCID: VC0196472
InChI: InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2
SMILES: CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Molecular Formula: C17H20N4S
Molecular Weight: 320.5 g/mol

Olanzapine-d8

CAS No.: 1093380-13-2

Cat. No.: VC0196472

Molecular Formula: C17H20N4S

Molecular Weight: 320.5 g/mol

Purity: 98% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Olanzapine-d8 - 1093380-13-2

CAS No. 1093380-13-2
Molecular Formula C17H20N4S
Molecular Weight 320.5 g/mol
IUPAC Name 2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Standard InChI InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3/i7D2,8D2,9D2,10D2
Standard InChI Key KVWDHTXUZHCGIO-UFBJYANTSA-N
Isomeric SMILES [2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3NC4=C2C=C(S4)C)([2H])[2H])[2H]
SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Canonical SMILES CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C

Chemical Identity and Structure

Basic Identification Parameters

Olanzapine-d8 is precisely identified through several standardized chemical identifiers. The compound is registered under CAS number 1093380-13-2 and possesses the molecular formula C17H12D8N4S . Its molecular weight is calculated at 320.48 g/mol, slightly higher than non-deuterated olanzapine due to the presence of eight deuterium atoms . The accurate mass has been determined to be 320.1911 .

The IUPAC name for this compound is 2-methyl-4-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)-10H-benzo[b]thieno[2,3-e] diazepine, which precisely indicates the positions of deuterium substitution . Alternative IUPAC nomenclature includes 2-methyl-4-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10H-thieno[2,3-b] benzodiazepine .

Structural Characteristics

Olanzapine-d8 is structurally identical to standard olanzapine except for the strategic replacement of eight hydrogen atoms with deuterium atoms specifically positioned within the piperazine ring. This selective deuteration creates a mass shift that is analytically beneficial while preserving the compound's chemical behavior and receptor interactions.

The distinctive structural elements include:

  • A thienobenzodiazepine core structure

  • A methylated piperazine ring with eight deuterium atoms at positions 2,2,3,3,5,5,6,6

  • A methyl group attached to the thiophene ring

The structural representation can be expressed through its SMILES notation: [2H]C1([2H])N(C)C([2H])([2H])C([2H])([2H])N(C2=Nc3ccccc3Nc4sc(C)cc24)C1([2H])[2H] .

Physical and Chemical Properties

Olanzapine-d8 exhibits specific physical and chemical characteristics that influence its handling, storage, and application in research settings. The compound has a flash point of 2°C, requiring careful handling to avoid ignition . For optimal stability and preservation, storage temperature is recommended at -20°C, though shipping can occur at room temperature .

Table 1: Physical and Chemical Properties of Olanzapine-d8

PropertyValueReference
Molecular Weight320.48 g/mol
Flash Point2°C
Recommended Storage Temperature-20°C
Physical StateNeat solid
Purity Standard>95% (HPLC)
Hazard CodesF, Xn
Risk Statements11-20/21/22-36
Safety Statements16-36/37

Research Applications and Significance

Analytical Standard Applications

Olanzapine-d8 serves predominantly as an internal standard in analytical chemistry, particularly for the precise quantification of olanzapine in biological samples. The deuterium labeling creates a compound that behaves chemically similar to olanzapine but can be distinguished by mass spectrometric techniques, enabling accurate measurement even in complex biological matrices .

This compound is specifically utilized in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications for:

  • Clinical toxicology analysis

  • Therapeutic drug monitoring

  • Isotope dilution methods

  • Method validation

  • Quality control procedures

The compound ensures reliable analysis and improves quantification accuracy by acting as an internal reference that compensates for variations in sample preparation, injection volume, and instrument response .

Pharmacokinetic and Metabolic Research

Olanzapine-d8 plays a crucial role in pharmacokinetic studies involving olanzapine. As an isotopically labeled analog, it facilitates detailed investigation of absorption, distribution, metabolism, and excretion processes. Researchers can distinguish between the parent compound and its deuterated counterpart, allowing for sophisticated experimental designs that would otherwise be impossible .

In metabolic research, the deuterated compound helps scientists track biotransformation pathways of olanzapine, which undergoes extensive metabolism primarily through UDP-glucuronosyltransferase and CYP1A2 enzyme systems . The strategic positioning of deuterium atoms can also provide insights into metabolic stability and specific sites of metabolic activity.

Mass Spectrometry Detection Methods

Advanced mass spectrometry techniques have been developed to detect and quantify olanzapine-d8 with high precision. Research has documented specific parameters for optimal detection using heated electrospray ionization (HESI) sources and higher-energy collisional dissociation (HCD)-tandem mass spectrometry .

The following mass spectrometry parameters have been established for olanzapine-d8 detection:

  • Positive ionization mode with spray voltage of 3.5 kV

  • Ion transfer tube temperature: 350°C

  • Vaporizer temperature: 400°C

  • Specific product ion transitions: m/z 321.1989 to 260.1156 at retention time of 3.8 minutes

These analytical methods demonstrate linear response ranges between 50-800 ng/ml for olanzapine-d8 in plasma samples, allowing for reliable quantification within this concentration range .

Relationship with Parent Drug Olanzapine

Parent Drug Characteristics

Olanzapine, the non-deuterated parent compound, is a widely used atypical antipsychotic medication marketed under the trade name Zyprexa. It is primarily indicated for the treatment of schizophrenia, bipolar disorder, and certain forms of psychotic depression . The parent drug functions primarily through antagonism at multiple neurotransmitter receptors, including dopamine (D1-4), serotonin (5-HT2A/C, and 5-HT3/6), histamine (H1), adrenergic (alpha 1), and muscarinic (M1-2 and M4-5) receptors .

Olanzapine undergoes extensive biotransformation in the body through multiple pathways:

  • UDP-glucuronosyltransferase (producing 10'/4'-N-glucuronides)

  • CYP1A2 (producing 4'-N-desmethylolanzapine)

  • Flavin mono-oxygenase 3 (producing olanzapine N-oxide)

  • CYP2D6 (producing 2-hydroxymethyl olanzapine)

Comparative Benefits of the Deuterated Analog

Olanzapine-d8 provides significant advantages over using non-labeled compounds as analytical standards. The key benefits include:

  • Reduced matrix effects: The mass difference between olanzapine and its deuterated analog allows for distinction even in complex biological samples where matrix effects might otherwise interfere with accurate quantification .

  • Identical chromatographic behavior: Despite the isotopic substitution, olanzapine-d8 exhibits nearly identical chromatographic retention times and peak shapes compared to non-deuterated olanzapine, making it an ideal internal standard .

  • Compensation for sample processing variations: When added at a known concentration to biological samples, olanzapine-d8 serves as a reference that experiences the same extraction efficiency, ionization suppression, and other analytical variations as the analyte of interest .

  • Enhanced method validation: The deuterated standard facilitates method development and validation by providing a consistent reference point for determining precision, accuracy, recovery, and stability of analytical methods .

Research Findings in Special Applications

Placental Transfer Studies

Recent research has investigated the transfer of olanzapine across biological barriers, including the placenta, using olanzapine-d8 as a detection tool. One significant study examined how co-administration of olanzapine with other common medications affected its entry into developing fetal brain tissue .

Key findings from placental transfer research include:

  • Prolonged olanzapine treatment reduced placental transfer from 53% to 46% (p<0.05)

  • Co-administration with different drugs produced varying effects:

    • Digoxin and cimetidine increased placental transfer of olanzapine

    • Lamotrigine, paracetamol, and valproate substantially decreased transfer

  • Protection of the fetal brain appears to primarily come from the placenta rather than from the fetal brain barriers themselves

These findings have significant clinical implications for pregnant women requiring antipsychotic medication, suggesting that drug combinations should be used with caution during pregnancy.

Detection Method Development

Ongoing research has focused on developing increasingly sensitive and specific detection methods for olanzapine and olanzapine-d8. Using sophisticated mass spectrometry techniques, researchers have established detection parameters that allow for precise quantification at low concentrations .

A notable analytical advancement involves the use of targeted higher-energy collisional dissociation (HCD)-tandem mass spectrometry with specific normalized collision energy settings. For olanzapine-d8, the following analytical parameters have been established:

  • Isolation width of 4 Da

  • Orbitrap resolution at 15,000 (at m/z 200)

  • Maximum injection time of 22 milliseconds

  • Automatic gain control target of 2.5E5

These methods represent significant progress in the analytical capabilities for detecting and quantifying olanzapine and its deuterated analog in biological samples.

SpecificationDetailsReference
Available Pack Sizes1 mg, 5 mg, 10 mg
FormatNeat solid
Purity>95% (HPLC)
Shipping TemperatureRoom temperature
Storage Requirements-20°C
Country of OriginCanada (for some suppliers)
Regulatory NotesMay require documentation to meet relevant regulations

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